![molecular formula C10H15BrClNO B6362120 4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol hydrochloride CAS No. 1240566-48-6](/img/structure/B6362120.png)

4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bromophenols are organic compounds that consist of hydroxyl groups and bromine atoms bonded to a benzene ring . They can be viewed as hydroxyl derivatives of bromobenzene, or as brominated derivatives of phenol .

Synthesis Analysis

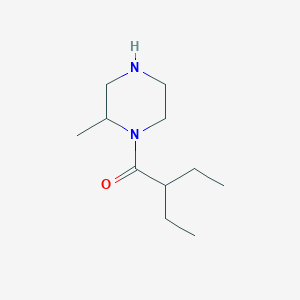

Bromophenols can be produced by electrophilic halogenation of phenol with bromine . In a similar manner, it’s possible that “4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol hydrochloride” could be synthesized through a similar process, with additional steps to introduce the propan-2-ylamino and methyl groups.Molecular Structure Analysis

The molecular structure of bromophenols generally consists of a benzene ring with one or more bromine atoms and a hydroxyl group attached . The specific structure of “4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol hydrochloride” would likely include these elements, along with a propan-2-ylamino group and a methyl group.Chemical Reactions Analysis

Bromophenols can undergo various chemical reactions, including reactions with sodium tetraphenylborate to form other compounds . The specific reactions that “4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol hydrochloride” would undergo would depend on the specific conditions and reagents present.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Bromophenols, for example, are typically white solids with a honey-like odor . They have a molar mass in the range of 200 g/mol, depending on the number of bromine atoms present .Aplicaciones Científicas De Investigación

- Application : It participates in the synthesis of diverse organic compounds by coupling with aryl or heteroaryl boron reagents. These reactions are widely used in medicinal chemistry and materials science .

- Application : It enables the synthesis of benzoxazole derivatives via oxidative amination. These derivatives find use in drug discovery and agrochemical research .

- Application : 4-Bromo-2-[(propan-2-yl)amino]benzonitrile derivatives serve as potential PTP1B inhibitors. Researchers explore their efficacy in managing metabolic disorders .

- Application : Researchers study its isomerization pathways using NMR and LC-MS techniques. Understanding these isomers aids in drug design and optimization .

- Application : It may serve as a building block for designing functional materials, such as sensors, catalysts, or polymers .

Suzuki-Miyaura Coupling Reagent

Copper-Catalyzed Oxidative Amination

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors

Structural Isomer Investigation

Materials Science

Organic Synthesis

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds have been used in the preparation of protein tyrosine phosphatase 1b inhibitors , suggesting that this compound may also target enzymes involved in phosphorylation processes.

Mode of Action

It’s known that benzylic halides can undergo nucleophilic substitution reactions . In these reactions, the halide (in this case, bromide) is replaced by a nucleophile, which could be a variety of biological molecules. The exact nature of these interactions would depend on the specific biological context.

Propiedades

IUPAC Name |

4-bromo-2-[(propan-2-ylamino)methyl]phenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO.ClH/c1-7(2)12-6-8-5-9(11)3-4-10(8)13;/h3-5,7,12-13H,6H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSFWINYVTGGNRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=C(C=CC(=C1)Br)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-4-nitro-1H-pyrazole](/img/structure/B6362047.png)

amine](/img/structure/B6362052.png)

amine hydrochloride](/img/structure/B6362059.png)

![3,5-Dibromo-1-[(3,5-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362080.png)

![1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-2-methylpiperazine](/img/structure/B6362085.png)

![1-[(3,5-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6362093.png)

![1-[3,5-Bis(trifluoromethyl)benzoyl]-1,4-diazepane](/img/structure/B6362101.png)

![3,5-Dibromo-1-[(2-bromophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362102.png)

![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine](/img/structure/B6362107.png)